2,5-Dichloro-4'-nitrobiphenyl
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Overview
Description
2,5-Dichloro-4’-nitrobiphenyl is a chemical compound with the molecular formula C12H7Cl2NO2 It is a biphenyl derivative characterized by the presence of two chlorine atoms and one nitro group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4’-nitrobiphenyl typically involves the nitration of 2,5-dichlorobiphenyl. One common method includes the reaction of 2,5-dichlorobiphenyl with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of 2,5-Dichloro-4’-nitrobiphenyl may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of phase transfer catalysts and palladium catalysts can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,5-Dichloro-4’-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
2,5-Dichloro-4’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4’-nitrobiphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-4’-nitrobiphenyl: Similar structure but with different chlorine substitution pattern.
4’-Chloro-2-nitrobiphenyl: Lacks one chlorine atom compared to 2,5-Dichloro-4’-nitrobiphenyl.
2,5-Dichlorobiphenyl: Lacks the nitro group
Uniqueness
Its ability to undergo selective chemical reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
2765-22-2 |
---|---|
Molecular Formula |
C12H7Cl2NO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1,4-dichloro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-6-12(14)11(7-9)8-1-4-10(5-2-8)15(16)17/h1-7H |
InChI Key |
RYLQRTVVXONZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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